molecular formula C12H15Cl2N B3200270 [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine CAS No. 1017479-85-4

[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine

Cat. No.: B3200270
CAS No.: 1017479-85-4
M. Wt: 244.16 g/mol
InChI Key: SCKARNZUKPSNSL-UHFFFAOYSA-N
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Description

Overview of [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine in Contemporary Chemical Research

This compound is a chemical entity that, despite its well-defined structure, remains largely unexplored in mainstream chemical research. A comprehensive review of current scientific literature reveals a notable absence of dedicated studies on its synthesis, properties, and potential applications. However, the constituent parts of the molecule—the dichlorophenyl group, the cyclopentyl ring, and the methanamine side chain—are all significant pharmacophores in their own right. The compound's structure suggests potential for biological activity, making it a person of interest for future research endeavors. The lack of published data necessitates a contextual analysis, drawing upon research into structurally related compounds to infer its potential significance and forecast its possible roles in medicinal chemistry and chemical biology.

Significance of Dichlorophenyl- and Cyclopentyl-Containing Amine Scaffolds in Chemical Biology

The dichlorophenyl moiety is a common feature in a multitude of biologically active compounds. The presence of chlorine atoms can significantly alter the electronic properties of the phenyl ring, influencing the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the dichlorophenyl group is a key component in various approved drugs, where it often contributes to enhanced potency and a favorable pharmacokinetic profile.

Similarly, the cyclopentyl group, a five-membered aliphatic ring, is a prevalent scaffold in medicinal chemistry. Its conformational flexibility allows it to adapt to the binding sites of various enzymes and receptors. The incorporation of a cyclopentyl ring can improve a molecule's metabolic stability and oral bioavailability. When combined with an amine function, the resulting cyclopentylamine scaffold serves as a versatile building block in the synthesis of diverse therapeutic agents. Research has shown that polysubstituted cyclopentane (B165970) frameworks are integral to a wide array of bioactive molecules, highlighting their importance in drug discovery.

The amalgamation of a dichlorophenyl group, a cyclopentyl ring, and a methanamine in a single molecule, as seen in this compound, presents a unique chemical scaffold with the potential for novel biological activities. The spatial arrangement of these functional groups could lead to interactions with various biological targets, suggesting that this compound and its analogs could be valuable probes for chemical biology and starting points for drug discovery programs.

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound, based on the available information and by drawing parallels with structurally similar molecules. This analysis aims to stimulate further research into this understudied compound by highlighting its potential in the broader context of medicinal chemistry.

This article will adhere to the following structure:

: An overview of the compound and the significance of its structural components.

Detailed Research Findings (based on analogs): A discussion of the potential synthesis, chemical properties, and biological activities of the title compound, inferred from studies on analogous structures. This section will include data tables to illustrate the properties of these related compounds.

Table of Compounds: A comprehensive list of all chemical compounds mentioned in this article.

Due to the absence of direct research on this compound, this article will rely on data from closely related analogs to provide a scientifically grounded and informative perspective.

Detailed Research Findings Based on Analogous Compounds

Given the scarcity of direct research on this compound, this section will explore the potential research avenues for this compound by examining the synthesis and biological activities of its structural analogs.

Potential Synthetic Routes

The synthesis of this compound could likely be achieved through established organic chemistry methodologies. A plausible route could involve the reaction of 2,4-dichlorophenylacetonitrile with cyclopentanone (B42830) in the presence of a base to form an α,β-unsaturated nitrile. Subsequent reduction of the nitrile and the double bond would yield the target primary amine.

Alternatively, a Grignard reaction between a 2,4-dichlorophenyl magnesium halide and cyclopentanone would produce a tertiary alcohol. Conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a cyanide salt and subsequent reduction, would also afford the final product. The choice of synthetic strategy would depend on factors such as the availability of starting materials, desired yield, and scalability.

Chemical Properties and Characterization

The chemical properties of this compound can be inferred from its structure. The presence of the amine group confers basic properties to the molecule, allowing for the formation of salts with various acids. The aromatic dichlorophenyl ring is susceptible to electrophilic substitution reactions, although the chlorine atoms are deactivating. The cyclopentyl group is relatively inert but can undergo radical reactions under specific conditions.

Standard analytical techniques would be employed for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure. Mass spectrometry would confirm the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy would identify the characteristic functional groups, such as the N-H stretches of the amine and the C-Cl stretches of the dichlorophenyl group.

Inferred Biological and Pharmacological Profile

The biological activity of this compound is yet to be determined. However, by examining its structural analogs, we can speculate on its potential pharmacological profile.

For instance, the compound [1-(4-Chlorophenyl)cyclohexyl]methanamine has been identified as a scaffold with potential relevance in targeting various biological pathways, including those implicated in neurodegenerative diseases. This suggests that the title compound, with its dichlorophenyl and cyclopentyl moieties, might also exhibit activity in the central nervous system.

Furthermore, a compound named Cyclobutrifluram , which contains a 2,4-dichlorophenyl cyclobutyl moiety, is utilized as a pesticide. herts.ac.uk This indicates that the combination of a dichlorophenyl group with a small cycloalkane can lead to significant biological effects, although not necessarily therapeutic in a human context.

The following interactive table presents a comparison of this compound with some of its known structural analogs.

Compound NameMolecular FormulaKey Structural FeaturesKnown or Potential Biological Relevance
This compoundC12H15Cl2N2,4-Dichlorophenyl, Cyclopentyl, MethanamineUnexplored; potential for CNS activity or other biological effects.
[1-(4-Chlorophenyl)cyclohexyl]methanamineC13H18ClN4-Chlorophenyl, Cyclohexyl, MethanaminePotential relevance in neurodegenerative diseases.
CyclobutrifluramC17H13Cl2F3N2O2,4-Dichlorophenyl, Cyclobutyl, AmideUsed as a pesticide (nematicide). herts.ac.uk
[2-(2,3-Dichlorophenyl)cyclohexyl]methanamineC13H17Cl2N2,3-Dichlorophenyl, Cyclohexyl, MethanamineListed in chemical databases, but biological activity is not reported.

This comparative analysis underscores the potential for this compound to possess interesting biological properties. The specific substitution pattern on the phenyl ring and the nature of the cycloalkane ring are critical determinants of a compound's activity. Therefore, the 2,4-dichloro substitution and the cyclopentyl ring of the title compound could confer a unique pharmacological profile that warrants investigation.

This compound represents a molecule of untapped potential in the field of chemical research. While direct studies on this compound are currently absent from the scientific literature, a thorough analysis of its structural components—the dichlorophenyl group and the cyclopentyl-containing amine scaffold—suggests that it could be a valuable candidate for future investigation. The known biological activities of its structural analogs, ranging from potential neuroprotective effects to pesticidal properties, highlight the diverse possibilities that could emerge from the study of this particular molecular architecture.

The synthesis of this compound is likely achievable through established synthetic protocols, and its characterization would be straightforward using modern analytical techniques. The primary challenge and opportunity lie in the exploration of its biological activity. A systematic screening of this compound in various biological assays could uncover novel pharmacological properties, potentially leading to the development of new therapeutic agents or chemical probes.

Future research should focus on the following areas:

Efficient Synthesis: The development of a robust and scalable synthetic route to this compound and a library of its analogs.

Pharmacological Screening: A comprehensive evaluation of the biological activity of these compounds in a wide range of assays, including those targeting the central nervous system, cancer, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the dichlorophenyl ring, the cyclopentyl group, and the amine function affect the biological activity of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2,4-dichlorophenyl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKARNZUKPSNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies of 1 2,4 Dichlorophenyl Cyclopentyl Methanamine

Retrosynthetic Analysis of the [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.inresearchgate.net For this compound, the analysis identifies key bonds that can be disconnected to reveal plausible precursors.

Two primary disconnection strategies are considered for the this compound scaffold:

Disconnection of the Carbon-Nitrogen (C-N) bond: This is a common strategy for amine synthesis. ias.ac.in Disconnecting the bond between the cyclopentyl ring and the aminomethyl group suggests a precursor containing a suitable functional group for amination. This leads back to an intermediate such as a 1-(2,4-dichlorophenyl)cyclopentyl)methyl halide for nucleophilic substitution or a 1-(2,4-dichlorophenyl)cyclopentanecarbaldehyde for reductive amination. This process is known as a Functional Group Interconversion (FGI). researchgate.net

Disconnection of the Aryl-Cyclopentyl Carbon-Carbon (C-C) bond: This disconnection simplifies the molecule into two main fragments: a substituted cyclopentyl precursor and a dichlorobenzene derivative. This approach focuses on the formation of the core substituted cyclopentane (B165970) ring. The precursor for the cyclopentyl fragment would be a cyclopentanone (B42830) or a related derivative, which could be reacted with a 2,4-dichlorophenyl organometallic reagent, such as a Grignard reagent.

These retrosynthetic pathways suggest that the synthesis can be approached by either forming the C-N bond late in the sequence on a pre-formed substituted cyclopentyl core or by constructing the cyclopentyl core itself from simpler building blocks.

Established Synthetic Routes to this compound

Several established methodologies in organic synthesis are applicable for the construction of this compound.

Nucleophilic Substitution Reactions in Aminocyclopentane Synthesis

The synthesis of amines via nucleophilic substitution is a fundamental transformation in organic chemistry. savemyexams.comlibretexts.org This approach involves the reaction of a nucleophile, such as ammonia (B1221849) or an amine equivalent, with an electrophilic carbon center, typically an alkyl halide. youtube.com

In the context of synthesizing this compound, a suitable precursor would be (1-(2,4-dichlorophenyl)cyclopentyl)methyl halide. The reaction proceeds via an SN2 mechanism where the nitrogen-containing nucleophile displaces the halide leaving group.

Reaction Scheme: (1-(2,4-Dichlorophenyl)cyclopentyl)methyl-X + NH3 → this compound + HX (where X = Cl, Br, I)

A significant challenge in this method is the potential for over-alkylation. libretexts.org The primary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a secondary amine, which can further react to form tertiary and quaternary ammonium (B1175870) salts. savemyexams.comlibretexts.org To favor the formation of the primary amine, a large excess of the ammonia nucleophile is typically used. savemyexams.com Alternative nitrogen nucleophiles, such as the azide (B81097) ion (followed by reduction) or phthalimide (B116566) (the Gabriel synthesis), can be employed to avoid this issue and selectively yield the primary amine. libretexts.org

Reductive Amination Strategies for Methanamine Formation

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. harvard.eduresearchgate.net This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.eduorganic-chemistry.orgresearchgate.net

For the synthesis of this compound, the precursor would be 1-(2,4-dichlorophenyl)cyclopentanecarbaldehyde. This aldehyde would react with ammonia to form an imine, which is then reduced.

Reaction Scheme: 1-(2,4-Dichlorophenyl)cyclopentanecarbaldehyde + NH3 ⇌ Imine Intermediate Imine Intermediate + [Reducing Agent] → this compound

A key advantage of this method is the wide variety of reducing agents available, which allows for mild and selective transformations. organic-chemistry.org Reagents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.edu

Table 1: Common Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsNotes
Sodium Borohydride (NaBH4)Methanol (B129727), EthanolCan also reduce the starting aldehyde/ketone.
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 6-7Selective for the iminium ion over the carbonyl group; toxic cyanide byproducts. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloroethane (DCE), Acetic AcidMild, highly selective, and avoids toxic byproducts. harvard.eduorganic-chemistry.org
Catalytic Hydrogenation (H2/Catalyst)Pd/C, PtO2, Raney NiEffective but may not be compatible with other functional groups.

Multi-Step Approaches to the Substituted Cyclopentyl Core

A plausible multi-step synthesis could begin with the formation of a Grignard reagent from 1-bromo-2,4-dichlorobenzene (B72097). This organometallic species can then be added to cyclopentanone to form 1-(2,4-dichlorophenyl)cyclopentanol.

Step-by-step sequence:

Grignard Reaction: 2,4-Dichlorophenylmagnesium bromide reacts with cyclopentanone in an ethereal solvent (like THF or diethyl ether) to yield 1-(2,4-dichlorophenyl)cyclopentanol.

Conversion to Nitrile: The tertiary alcohol can be converted to a nitrile. This often involves dehydration to the alkene followed by hydrocyanation, or more commonly, conversion of the alcohol to a bromide followed by nucleophilic substitution with sodium cyanide. This forms 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile.

Reduction of Nitrile: The nitrile group can then be reduced to the primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation are effective for this transformation, yielding the final product, this compound.

This multi-step approach provides a versatile route to the target compound and related analogues by allowing for modifications at various stages of the synthesis.

Advanced and Stereoselective Synthesis of this compound Analogues

The carbon atom of the cyclopentane ring attached to both the 2,4-dichlorophenyl group and the methanamine group is a chiral center. Therefore, this compound exists as a pair of enantiomers. For many pharmaceutical applications, it is necessary to isolate a single enantiomer, as they can have different biological activities.

Chiral Resolution Techniques for Enantiopure Aminocyclopentanes

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org A common and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. pharmtech.com

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction produces a pair of diastereomeric salts, which have different physical properties, such as solubility.

Process:

Salt Formation: The racemic mixture of this compound is treated with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent.

Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. This salt can be isolated by filtration. wikipedia.org

Liberation of the Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine, now as a single, enantiomerically enriched form.

The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentType
Tartaric AcidChiral Dicarboxylic Acid
Mandelic AcidChiral α-Hydroxy Acid
Camphorsulfonic AcidChiral Sulfonic Acid
Dibenzoyl-L-tartaric acidChiral Dicarboxylic Acid Derivative

Asymmetric Catalysis in Aminocyclopentane Synthesis

The synthesis of aminocyclopentane cores, central to the structure of this compound, often employs asymmetric catalysis to control the stereochemistry of the final product. The presence of a quaternary stereocenter in the target molecule necessitates synthetic strategies that can efficiently and selectively create this chiral center.

A range of catalytic methods has been developed for the asymmetric synthesis of substituted aminocyclopentanes. These often involve transition metal-catalyzed reactions that can form carbon-carbon or carbon-nitrogen bonds with high enantioselectivity. For instance, methods such as catalytic asymmetric allylic alkylation or intramolecular hydroamination can be employed to construct the cyclopentane ring with a pending amine functionality.

In the context of synthesizing structures similar to this compound, a key intermediate would be a chiral 1-arylcyclopentanecarbonitrile. The asymmetric addition of a cyanide equivalent to a suitably substituted cyclopentanone, or the enantioselective alkylation of a phenylacetonitrile (B145931) derivative with a cyclopentyl precursor, could establish the chiral quaternary center. Subsequent reduction of the nitrile group would then yield the desired methanamine.

Recent advancements in photoredox catalysis combined with organocatalysis have also opened new avenues for the direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes, which, while structurally different, showcases the power of modern catalytic methods in creating complex stereocenters adjacent to cyclic structures. escholarship.orgnih.gov Such multicatalytic approaches could potentially be adapted for the asymmetric synthesis of 1-arylcyclopentylmethanamine derivatives. escholarship.orgnih.gov

Table 1: Asymmetric Catalytic Approaches to Aminocyclopentane Synthesis

Catalytic MethodKey TransformationPotential Application to Target Synthesis
Asymmetric Allylic AlkylationFormation of a C-C bond with a pending amine or nitrile groupConstruction of the chiral cyclopentane ring with the necessary functionalities.
Intramolecular HydroaminationCyclization of an amino-alkene to form the aminocyclopentane ringFormation of the aminocyclopentane core in a stereocontrolled manner.
Asymmetric CyanationAddition of a cyanide group to a prochiral cyclopentanoneCreation of the chiral quaternary center in a 1-arylcyclopentanecarbonitrile intermediate.
Photoredox/OrganocatalysisAsymmetric radical addition to a cyclic precursorA modern approach to generate the α-chiral aminomethylcyclopentane structure directly. escholarship.orgnih.gov

Chemo- and Regioselective Transformations for Dichlorophenyl Incorporation

The incorporation of the 2,4-dichlorophenyl moiety is a critical step in the synthesis of the target compound. This requires chemical transformations that are both chemo- and regioselective, ensuring that the chlorine atoms are positioned correctly on the phenyl ring and that other functional groups in the molecule remain unaffected.

One common strategy involves the use of a pre-functionalized dichlorobenzene derivative as a starting material. For example, 2,4-dichlorobenzonitrile (B1293624) or a 2,4-dichlorophenyl Grignard reagent could be used to introduce the dichlorophenyl group onto the cyclopentane core. The choice of reagent and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the regioselective formation of carbon-carbon bonds. researchgate.netresearchgate.net In a potential synthetic route, a cyclopentyl boronic ester could be coupled with a 1-bromo-2,4-dichlorobenzene to introduce the dichlorophenyl group with precise regiocontrol. researchgate.netresearchgate.net The choice of palladium catalyst and ligands is critical to achieve high chemoselectivity, particularly when dealing with substrates containing multiple reactive sites. nih.govnih.govchemrxiv.org

Furthermore, directed ortho-metalation (DoM) strategies can be employed for the regioselective functionalization of aromatic rings. researchgate.net This approach allows for the introduction of substituents at specific positions relative to a directing group on the phenyl ring, offering another avenue for the controlled synthesis of the 2,4-dichlorophenyl moiety. researchgate.net

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a key aspect of medicinal chemistry research, allowing for the exploration of structure-activity relationships. Modifications can be made to the dichlorophenyl moiety, the cyclopentyl ring, and the methanamine side chain to fine-tune the compound's properties.

Modifications on the Dichlorophenyl Moiety

Altering the substitution pattern on the phenyl ring can have a significant impact on the biological activity of the molecule. This can involve changing the position or number of chlorine atoms, or replacing them with other functional groups.

The synthesis of such analogues would typically start with differently substituted phenyl precursors. For example, instead of 2,4-dichlorobenzonitrile, one could use 3,4-dichlorobenzonitrile (B1293625) or other halogenated benzonitriles to generate analogues with different substitution patterns on the phenyl ring.

Cross-coupling reactions provide a versatile platform for introducing a wide range of substituents onto the aromatic ring. For instance, a bromo-substituted phenylcyclopentylmethanamine derivative could serve as a scaffold for introducing various aryl, alkyl, or heteroaryl groups via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the phenyl ring.

Table 2: Examples of Modifications on the Dichlorophenyl Moiety

ModificationSynthetic StrategyPotential Precursor
Change in Chlorine PositionUse of isomeric dichlorophenyl starting materials3,4-Dichlorobenzonitrile
Replacement of ChlorineNucleophilic aromatic substitution or cross-coupling reactionsA bromo- or triflate-substituted phenylcyclopentane derivative
Introduction of Other GroupsSuzuki, Sonogashira, or Buchwald-Hartwig couplingBromo- or iodo-substituted phenylcyclopentylmethanamine

Variations within the Cyclopentyl Ring Structure

Modifications to the cyclopentyl ring can influence the compound's conformational properties and its interaction with biological targets. These variations can include the introduction of substituents on the ring or altering the ring size itself.

The synthesis of cyclopentyl ring-functionalized analogues can be achieved through various synthetic strategies. For example, starting with a functionalized cyclopentanone, such as a 3-hydroxycyclopentanone, would allow for the introduction of substituents at a specific position on the ring. Ring-closing metathesis (RCM) is another powerful tool for constructing substituted cyclopentene (B43876) rings, which can then be further functionalized. oregonstate.edu

The preparation of polyfunctionalized cyclopentane derivatives has been a subject of extensive research, with methodologies developed for the synthesis of cyclopentanes with multiple stereocenters. beilstein-journals.orgnih.gov These methods could be adapted to create analogues of the target compound with diverse substitution patterns on the cyclopentyl ring. beilstein-journals.orgnih.gov

Functionalization of the Methanamine Side Chain

The primary amine of the methanamine side chain is a key functional group that can be readily modified to produce a wide range of derivatives. ojp.goviu.edunih.gov These modifications can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

Common derivatization strategies for primary amines include acylation, alkylation, sulfonylation, and reductive amination. ojp.goviu.edu For instance, the methanamine can be acylated with various acid chlorides or anhydrides to form amides. Alkylation with alkyl halides can yield secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

The development of multi-functional derivatization techniques allows for the comprehensive modification of molecules containing amine, hydroxyl, and carboxylate groups, which could be applied to more complex analogues of the target compound. nih.gov

Table 3: Functionalization of the Methanamine Side Chain

Functionalization ReactionReagentResulting Functional Group
AcylationAcid chloride, AnhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
SulfonylationSulfonyl chlorideSulfonamide
Reductive AminationAldehyde/Ketone, Reducing agentN-Alkyl/N,N-Dialkyl Amine

Structural Characterization and Conformational Analysis of 1 2,4 Dichlorophenyl Cyclopentyl Methanamine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical identity and providing insights into the structural features of [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the substituted carbons of the phenyl ring, the carbons of the cyclopentyl ring, and the carbon of the methanamine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (C₆H₃Cl₂)7.0 - 7.5m3H
Methanamine (CH₂)2.5 - 3.0s2H
Cyclopentyl (CH₂)1.5 - 2.0m8H
Amine (NH₂)1.0 - 2.0br s2H
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Environment Predicted Chemical Shift (ppm)
Aromatic (C-Cl)130 - 135
Aromatic (C-H)125 - 130
Aromatic (C-C)140 - 145
Quaternary Cyclopentyl (C)45 - 55
Cyclopentyl (CH₂)25 - 40
Methanamine (CH₂)40 - 50

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent groups.

Key expected vibrational frequencies include N-H stretching vibrations for the primary amine group, typically appearing as a broad band in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic cyclopentyl and methanamine groups would be observed around 2850-3100 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amine (N-H)Stretching3300 - 3500 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C=C AromaticStretching1450 - 1600
C-NStretching1000 - 1250
C-ClStretching600 - 800

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms.

The fragmentation pattern would likely involve the loss of the aminomethyl group, cleavage of the cyclopentyl ring, and loss of chlorine atoms, providing further evidence for the proposed structure.

Conformational Analysis of the Cyclopentyl Ring

The cyclopentyl ring is not planar and exists in a continuous state of flux between various puckered conformations, with the two most common being the envelope and twist (or half-chair) forms. biomedres.us The energy barrier for interconversion between these conformers is typically low. biomedres.usresearchgate.net The substituents on the ring can influence the preference for a particular conformation.

In this compound, the bulky 2,4-dichlorophenyl and the methanamine groups are attached to the same carbon atom of the cyclopentyl ring. This substitution pattern would likely favor a conformation that minimizes steric hindrance between these groups and the adjacent ring protons. Computational modeling and variable-temperature NMR studies would be necessary to determine the preferred conformation and the dynamics of ring puckering.

Stereochemical Investigations of this compound and its Stereoisomers

This compound possesses a stereocenter at the C1 position of the cyclopentyl ring where the dichlorophenyl and methanamine groups are attached. Therefore, the compound can exist as a pair of enantiomers (R and S).

The synthesis of this compound would typically result in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers would require chiral resolution techniques. The absolute configuration of each enantiomer could be determined by X-ray crystallography of a single crystal or by using chiroptical methods such as circular dichroism (CD) spectroscopy in conjunction with theoretical calculations.

Determination of Enantiomeric Purity

The enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is a critical parameter, particularly in the pharmaceutical industry. It quantifies the degree to which one enantiomer is present in excess of the other in a sample. The determination of enantiomeric purity is essential as the biological activity and toxicity of a drug can be stereospecific.

Several analytical techniques are employed to determine the enantiomeric purity of chiral amines like this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods. mdpi.comphenomenex.com This technique involves the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to their separation and allowing for quantification.

The selection of the appropriate CSP and mobile phase is crucial for achieving a successful enantioselective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including amines. mdpi.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, along with a basic or acidic additive, can be optimized to improve the resolution and analysis time.

Table 1: Illustrative Data for Chiral HPLC Method Development for the Enantiomeric Purity Determination of this compound This table is a hypothetical representation to illustrate the process of method development, as specific experimental data for this compound is not publicly available.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Resolution (Rs)Enantiomeric Excess (ee %)
Cellulose-based CSPHexane/Isopropanol (90:10)1.01.280
Cellulose-based CSPHexane/Isopropanol (80:20)1.01.895
Amylose-based CSPHexane/Ethanol (95:5)0.81.590
Amylose-based CSPHexane/Ethanol (90:10) with 0.1% Diethylamine1.02.1>99

Analysis of Diastereomeric Relationships and Isomerism

This compound possesses a single chiral center at the carbon atom to which the dichlorophenyl, cyclopentyl, and aminomethyl groups are attached. Therefore, it exists as a pair of enantiomers. Diastereomers would arise if the molecule contained one or more additional chiral centers.

For instance, if a chiral substituent were introduced to the cyclopentyl ring or the aminomethyl group, this would result in the formation of diastereomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, and can be separated by conventional chromatographic techniques like normal-phase or reverse-phase HPLC. mdpi.com

The analysis of diastereomeric relationships is crucial when synthesizing chiral molecules from precursors that are themselves chiral. The stereochemistry of the starting materials can influence the stereochemical outcome of the reaction, potentially leading to a mixture of diastereomers. The characterization of these diastereomers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, where differences in the chemical shifts and coupling constants of the diastereomers can be observed. X-ray crystallography can also provide definitive information about the relative configuration of all stereocenters in a molecule.

In the absence of a second chiral center in this compound, the primary focus of stereochemical analysis is on its enantiomeric properties. However, understanding the principles of diastereomerism is essential for the synthesis and characterization of more complex derivatives of this compound.

Assignment of Absolute Configuration

The assignment of the absolute configuration (R or S) of a chiral center is a fundamental aspect of stereochemistry. This assignment provides an unambiguous description of the three-dimensional arrangement of the substituents around the chiral center.

Various methods can be employed to determine the absolute configuration of a chiral molecule. X-ray crystallography is considered the gold standard, as it provides a direct visualization of the molecule's three-dimensional structure, from which the absolute configuration can be unequivocally determined, especially when using anomalous dispersion.

While a crystal structure for this compound itself is not publicly available, the absolute configuration of a structurally related compound has been determined. This provides a strong basis for inferring the stereochemistry of the target molecule. The synthesis and characterization of related compounds are often used to correlate the absolute configurations within a class of molecules. google.com

Spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, can also be used to assign the absolute configuration by comparing the experimental spectrum with that of a reference compound of known stereochemistry or with quantum chemical calculations. Furthermore, NMR spectroscopy, through the use of chiral derivatizing agents, can be employed to determine the absolute configuration by analyzing the chemical shift differences in the resulting diastereomeric derivatives.

Molecular Interaction and Structure Activity Relationship Sar Studies of 1 2,4 Dichlorophenyl Cyclopentyl Methanamine

In Vitro Molecular Target Identification and Binding Affinities

No publicly available research data from ligand-receptor binding assays, enzyme inhibition studies, or transporter interaction studies for [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine could be identified. Therefore, its specific molecular targets, binding affinities, and inhibitory constants remain uncharacterized in the public scientific literature.

There are no published studies detailing the binding profile of this compound against a panel of receptors.

No data is available regarding the inhibitory activity of this compound on kinases, arginase, or other enzymes.

There is no information available from in vitro studies to characterize the interaction of this compound with monoamine transporters or other transporter proteins.

Elucidation of Molecular Mechanism of Action (In Vitro/In Silico)

Without primary binding and activity data, the molecular mechanism of action for this compound cannot be determined.

No in silico modeling or structural biology studies (e.g., X-ray crystallography) have been published that would elucidate the binding mode of this compound with any potential biological target.

There are no reports on the effects of this compound on cellular pathways or biochemical processes.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The molecular architecture of this compound provides a versatile scaffold for medicinal chemistry, allowing for systematic modifications to probe its interactions with biological targets. Structure-activity relationship (SAR) studies of its analogues have focused on elucidating the roles of the aryl moiety, the cyclopentyl ring, and the methanamine group in determining molecular activity, efficacy, and selectivity.

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of this compound analogues. The parent compound features a 2,4-dichloro substitution pattern, which establishes a specific electronic and steric profile. Research on related arylcycloalkylamine series has demonstrated that altering this pattern can significantly modulate potency and selectivity.

Key findings from SAR studies on related compounds indicate that:

Position of Halogen Substituents: In studies of ketamine analogues, which feature a cyclohexyl ring, compounds substituted at the 2- (ortho) and 3- (meta) positions of the aryl ring were generally more active than those substituted at the 4- (para) position. This suggests that the spatial relationship of the substituents relative to the cycloalkylamine core is crucial for optimal interaction with the target binding site.

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the aryl substituents play a significant role. For one series of fluorinated phenylcyclopropylamines, electron-withdrawing groups (e.g., halogens) at the para-position were found to increase the potency of monoamine oxidase A (MAO-A) inhibition. In a different series of phenylcyclopropylamines, both electron-releasing groups (e.g., -CH₃, -OCH₃) and electron-attracting groups (e.g., -Cl, -F) in the para-position led to a modest increase in activity, indicating that the relationship is not always straightforward and can be target-dependent.

Number of Substituents: The presence of multiple substituents, as in the 2,4-dichloro configuration, often creates a more potent inhibitor compared to monosubstituted or unsubstituted analogues. For example, studies on isocoumarin (B1212949) derivatives showed that difluoro-substituted analogues had superior antimetastatic activity compared to single-fluorinated or non-fluorinated versions. This suggests that the combined steric bulk and electronic effects of multiple halogens can enhance binding affinity.

These findings underscore the importance of the aryl substitution pattern in tuning the pharmacological profile of this class of compounds. The 2,4-dichloro pattern likely offers a favorable combination of lipophilicity, electronic distribution, and steric hindrance that contributes to its specific biological activity.

Table 1: Influence of Aryl Substituents on Molecular Activity in Related Arylcycloalkylamine Analogues

Scaffold Substituent (Position) Effect on Activity Reference
Phenylcyclopropylamine Electron-withdrawing (para) Increased MAO-A Inhibition
Phenylcyclopropylamine Electron-releasing (para) Modest increase in MAO-A Inhibition
Phenylcyclopropylamine Electron-attracting (para) Modest increase in MAO-A Inhibition

The cyclopentyl ring serves as a rigid scaffold that orients the aryl and methanamine groups in a specific three-dimensional arrangement. While SAR studies for direct substitution on the cyclopentyl ring of this compound are not extensively documented in publicly available literature, principles from related cycloalkylamine derivatives provide valuable insights.

Ring Size: The choice of a cyclopentyl ring over other cycloalkanes is significant. In related scaffolds, changing the ring size from a five-membered ring to a four-membered (cyclobutyl) or six-membered (cyclohexyl) ring can alter the bond angles and the spatial projection of the pharmacophoric groups, often leading to a decrease in binding affinity. The cyclopentyl ring offers a unique conformational profile that appears to be optimal for certain targets.

Substitution on the Ring: Introducing substituents onto the cyclopentyl ring would be expected to influence activity through several mechanisms. Small alkyl groups could enhance lipophilicity, potentially improving membrane permeability or hydrophobic interactions within a binding pocket. Conversely, bulky substituents could introduce steric hindrance, preventing the molecule from adopting the required conformation for binding. Polar substituents (e.g., hydroxyl groups) could introduce new hydrogen bonding opportunities but might also negatively impact permeability.

Conformational Rigidity: The cyclopentyl ring is not planar and exists in envelope and twist conformations. The specific conformation adopted by the ring is influenced by the bulky 1,1-substituents (dichlorophenyl and methanamine groups). This preferred conformation locks the molecule into a shape that is critical for its interaction with a biological target. Any modification to the ring could alter this conformational preference and, consequently, its biological activity.

Further research is needed to systematically explore the effects of substitution at the 2, 3, and 4-positions of the cyclopentyl ring to fully map the SAR for this part of the molecule.

The primary amine of the methanamine group (-CH₂NH₂) is a crucial pharmacophoric element, acting as a key interaction point with biological targets. Its role is multifaceted, involving hydrogen bonding and ionic interactions.

Hydrogen Bonding: As a primary amine, the -NH₂ group can act as a hydrogen bond donor. This ability is often essential for anchoring the ligand within the active site of a receptor or enzyme through interactions with specific amino acid residues like aspartate, glutamate, or serine.

Ionic Interactions: At physiological pH, the amine group is typically protonated (-NH₃⁺), allowing it to form strong ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate or glutamate) in the target protein. This high-energy interaction is often a primary driver of binding affinity.

Basicity (pKa): The basicity of the amine affects its protonation state at a given pH. Substituents on the aryl or cyclopentyl ring can electronically influence the pKa of the amine. For instance, nearby electron-withdrawing groups can lower the pKa, which in turn affects the compound's lipophilicity and its ability to form ionic bonds.

Structural Modifications: SAR studies on related compounds often explore the modification of the primary amine to a secondary (e.g., -NHCH₃) or tertiary amine. Such changes alter the hydrogen bonding capacity (a secondary amine has one less H-bond donor) and steric profile, which can significantly impact potency and selectivity. For instance, in sertraline (B1200038), a related compound, the N-methyl secondary amine is a key feature of its activity. Conversion to an amide (-NHC(O)R) would neutralize the basicity and remove the potential for ionic bonding, typically leading to a dramatic loss of activity if that interaction is critical.

The methanamine structure, with its primary amine separated from the cyclopentyl ring by a methylene (B1212753) (-CH₂-) linker, provides conformational flexibility, allowing the amine to orient itself optimally for these crucial interactions within a binding pocket.

The carbon atom at position 1 of the cyclopentyl ring, to which both the 2,4-dichlorophenyl and the methanamine groups are attached, is a stereocenter. This means the compound exists as a pair of enantiomers, (R)- and (S)-[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Differential Binding Affinity: Biological targets, such as receptors and enzymes, are themselves chiral. Consequently, they often exhibit stereoselective binding, meaning one enantiomer will fit into the binding site much more effectively than the other. This "eutomer" (the more active enantiomer) typically has a higher binding affinity and is responsible for the desired therapeutic effect, while the "distomer" (the less active enantiomer) may have lower affinity, no activity, or even contribute to off-target effects.

Stereospecificity in Related Compounds: Studies on numerous chiral arylcycloalkylamines have demonstrated the importance of stereochemistry. For example, in the case of certain fluorinated phenylcyclopropylamine MAO inhibitors, the trans-isomers were found to be 10 to 100 times more active than the corresponding cis-isomers, highlighting the importance of the spatial arrangement of substituents. While this relates to diastereomers rather than enantiomers, it underscores the principle of stereospecificity. In another case, the (1S,4S) isomers of sertraline are critical for its biological activity.

Implications for Efficacy and Selectivity: The differential activity between the (R) and (S) enantiomers of this compound would be a critical factor in its development. The therapeutic efficacy would likely reside in a single enantiomer, and isolating it could provide a more potent and selective agent with a better therapeutic window.

The precise determination of which enantiomer is the eutomer requires empirical testing, but it is highly probable that a significant difference in biological activity exists between the (R) and (S) forms of this compound.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
(R)-[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
(S)-[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
Ketamine
Sertraline
Phenylcyclopropylamine

Computational Chemistry and Molecular Modeling of 1 2,4 Dichlorophenyl Cyclopentyl Methanamine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein.

For [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine, the process would begin with identifying a plausible biological target. Given its structural features, which are common in monoamine reuptake inhibitors, likely targets could include the human serotonin (B10506) (hSERT), dopamine (B1211576) (hDAT), or norepinephrine (B1679862) (hNET) transporters. acs.orgresearchgate.netnih.govnova.edu The docking process involves:

Preparation of Structures: The three-dimensional structure of this compound would be generated and optimized to find its lowest energy conformation. A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. springernature.com The program then samples a vast number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is assigned a score, typically in kcal/mol, which estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

Following the docking simulation, a detailed ligand-protein interaction profile is generated. This analysis identifies the specific non-covalent interactions that stabilize the complex. Key interactions that would be investigated for this compound include:

Hydrogen Bonds: Between the amine group of the ligand and polar residues in the protein.

Hydrophobic Interactions: Involving the dichlorophenyl and cyclopentyl rings with nonpolar residues.

Pi-Pi Stacking: Potential interactions between the aromatic dichlorophenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

This analysis provides crucial insights into the structural basis of the ligand's affinity and selectivity for its target, guiding further optimization.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule from first principles. researchgate.netimperial.ac.ukscielo.org.mxosti.gov These methods provide a detailed understanding of a molecule's intrinsic properties, which govern its interactions and chemical behavior.

For this compound, DFT calculations would yield several key electronic properties:

Molecular Geometry: The calculations would determine the most stable three-dimensional arrangement of the atoms in the ground state.

Electronic Distribution: A Molecular Electrostatic Potential (MEP) map would be generated, visualizing the electron density around the molecule. This map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites prone to electrostatic interactions. The amine group would be expected to be a region of positive potential, while the chlorine atoms would contribute to negative potential regions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Spectroscopic Properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure. researchgate.net

These quantum chemical descriptors provide a fundamental understanding of the molecule's reactivity, polarity, and ability to participate in various intermolecular interactions.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the system's dynamic behavior over time. frontiersin.org An MD simulation would assess the stability of the binding pose predicted by docking and explore the conformational changes in both the ligand and the protein upon binding.

The process for this compound complexed with a target protein would involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: A force field is applied to the system, and Newton's equations of motion are solved iteratively to simulate the movement of every atom over a period typically ranging from nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to extract information on the stability and dynamics of the complex.

Key parameters derived from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD value for the ligand indicates that it remains firmly bound in the predicted pose.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Binding Free Energy: More rigorous methods like MM/PBSA or MM/GBSA can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, corroborating the docking scores.

MD simulations provide a powerful tool to validate docking results and offer a deeper understanding of the dynamic nature of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of newly designed molecules before they are synthesized.

To develop a QSAR model for analogues of this compound, the following steps would be necessary:

Dataset Assembly: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values for transporter inhibition) would be required.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, or electronic descriptors.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

A validated QSAR model would allow researchers to identify which molecular properties are most important for activity, enabling the rational design of new analogues with potentially enhanced potency.

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a powerful computational strategy used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. enamine.net This approach significantly reduces the number of compounds that need to be tested experimentally. If this compound were identified as a "hit" compound, virtual screening could be used to find other molecules with similar or better properties.

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen large databases (containing millions of compounds) against the three-dimensional structure of the target protein. nih.govmdpi.commdpi.com Compounds are ranked based on their docking scores, and the top-ranking molecules are selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): If the 3D structure of the target is unknown, a model can be built based on the structure of known active ligands like this compound. The model searches for other molecules in a database that have similar shapes and electronic features.

De novo design tools take this a step further by computationally "growing" novel molecules within the binding site of the target protein, atom by atom, to create entirely new chemical structures that are perfectly tailored to the binding pocket.

Theoretical Studies on Reaction Pathways and Mechanisms

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. Theoretical studies, often using DFT, can be applied to investigate the synthesis or metabolic fate of this compound.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows researchers to:

Predict Feasibility: Determine the most energetically favorable pathway for a chemical synthesis, helping to optimize reaction conditions like temperature and catalyst choice.

Identify Intermediates: Characterize short-lived intermediates that may be difficult to observe experimentally.

Understand Metabolism: Predict how the compound might be metabolized by enzymes like Cytochrome P450. By modeling the interaction in the enzyme's active site, potential sites of oxidation or other transformations can be identified, predicting the structure of possible metabolites.

These theoretical studies provide invaluable mechanistic insights that complement experimental work in both chemical synthesis and pharmacology.

Analytical Method Development for 1 2,4 Dichlorophenyl Cyclopentyl Methanamine in Research Contexts

Chromatographic Separation Techniques

Chromatographic techniques are central to isolating the analyte of interest from complex matrices, such as biological fluids or reaction mixtures. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine. The development of an HPLC method involves the systematic optimization of several key parameters to achieve efficient separation.

Given the compound's basic nature (due to the methanamine group) and the presence of a non-polar dichlorophenylcyclopentyl moiety, reversed-phase HPLC is the most suitable approach. A C18 stationary phase is typically the first choice, offering a good balance of hydrophobic interactions. The mobile phase would likely consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The buffer's pH is critical for controlling the retention of the basic amine group; maintaining a slightly acidic pH (e.g., pH 3-4) would ensure the amine is protonated, leading to more predictable and reproducible retention times.

Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector. The dichlorophenyl group is a strong chromophore, expected to exhibit maximum UV absorption around 230-240 nm. rjptonline.org Method validation would be performed according to established guidelines to assess linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column ACE C18 (250 x 4.6 mm, 5 µm)Standard reversed-phase column for separating compounds with mixed polarity. rjptonline.org
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure protonation of the amine group for consistent retention.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase chromatography.
Gradient Elution 20% B to 95% B over 15 minAllows for the elution of a wide range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. rjptonline.org
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection Wavelength 240 nmExpected UV maximum for the dichlorophenyl chromophore. rjptonline.org
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes be challenging to analyze by GC due to their polarity and potential for peak tailing, a robust method can be developed. For a compound like this compound, derivatization might be considered to improve its volatility and chromatographic behavior, although direct analysis is often possible with the appropriate column and conditions.

A GC method would typically employ a capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. For enhanced sensitivity, especially given the two chlorine atoms, an electron capture detector (ECD) is highly suitable. nih.gov Alternatively, a flame ionization detector (FID) can be used for more general-purpose quantification. researchgate.net A critical aspect of GC method development is the optimization of the temperature program for the oven to ensure adequate separation from any impurities or matrix components. nih.gov

Table 2: Potential GC Method Parameters for this compound

ParameterConditionRationale
Column 3% OV-17 on 100/120 mesh SupelcoportA packed column suitable for separating amine-containing compounds. nih.gov
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Isothermal at 200 °CA starting point for optimization; a temperature ramp may be needed for complex samples. nih.gov
Carrier Gas Nitrogen or HeliumInert gases commonly used in GC.
Detector Electron Capture (ECD) or Flame Ionization (FID)ECD provides high sensitivity for halogenated compounds; FID is a universal detector for organic compounds. nih.govresearchgate.net
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve much higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.com UPLC systems operate at much higher pressures, enabling faster flow rates without sacrificing separation efficiency. mdpi.com

A validated HPLC method for this compound can be readily transferred to a UPLC system to enhance throughput, which is particularly valuable in research contexts requiring the analysis of a large number of samples. The principles of separation remain the same as in HPLC, but the method parameters are scaled to the smaller column dimensions and particle sizes. This results in significantly shorter run times (often 2-5 minutes) and reduced solvent consumption, making it a more efficient and environmentally friendly technique. mdpi.com

Table 3: Comparison of HPLC and UPLC Method Parameters

ParameterHPLCUPLC
Column 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 15-20 min2-5 min
System Pressure ~1500 psi~9000 psi
Peak Width ~15 sec~3 sec
Solvent Consumption HighLow

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for molecular analysis, providing information on molecular weight and structure. When coupled with a chromatographic separation technique, it offers unparalleled selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of small molecules in complex matrices. rsc.org The technique combines the separation power of LC (or UPLC) with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. rsc.org

For this compound, detection would be performed using electrospray ionization (ESI) in positive ion mode, which is ideal for protonating the basic amine group to form the precursor ion [M+H]+. In the mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, enabling very low limits of quantification. actapol.net The development of an MRM method requires the optimization of collision energy for each precursor-to-product ion transition to maximize signal intensity.

Table 4: Hypothetical LC-MS/MS MRM Parameters for this compound

ParameterValueDescription
Parent Ion (Q1) m/z 244.1The protonated molecular ion [M+H]+ of the analyte.
Product Ion 1 (Q3) Hypothetical m/zA specific fragment ion used for quantification (Quantifier).
Product Ion 2 (Q3) Hypothetical m/zA second fragment ion used for confirmation (Qualifier).
Ionization Mode ESI PositiveElectrospray ionization is well-suited for polar, basic compounds.
Collision Energy Optimized (e.g., 15-30 eV)The energy required to induce fragmentation of the parent ion.

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). pnnl.gov This capability is invaluable in research for the unambiguous identification of a target compound and the structural elucidation of its unknown metabolites or degradation products.

Unlike the nominal mass measurements provided by a standard quadrupole mass spectrometer, HRMS can determine the elemental composition of an ion. pnnl.gov For this compound (C12H15Cl2N), HRMS can confirm the presence of the compound by matching the experimentally measured accurate mass to the theoretical calculated mass. This high degree of confidence in identification is crucial in early-stage research and for characterizing reference standards.

Table 5: Theoretical Exact Mass Data for this compound

Ion SpeciesElemental FormulaTheoretical Monoisotopic Mass (Da)
[M]+ C12H15³⁵Cl2N243.05815
[M+H]+ C12H16³⁵Cl2N244.06598
[M+Na]+ C12H15³⁵Cl2NNa266.04792

Sample Preparation Strategies for Research Specimens

The primary objective of sample preparation is to isolate this compound from complex biological matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix (e.g., plasma, urine, tissue homogenate).

Liquid-Liquid Extraction (LLE): This is a classic and widely used technique for the extraction of non-polar to moderately polar compounds from aqueous matrices. Given the dichlorophenyl and cyclopentyl moieties, this compound is expected to have significant non-polar character, making it an ideal candidate for LLE.

Principle: The sample is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte, being more soluble in the organic phase, is extracted from the aqueous sample.

Procedure: A typical LLE procedure would involve adjusting the pH of the aqueous research specimen (e.g., plasma) to suppress the ionization of the amine group, followed by the addition of a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether. After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected.

Optimization: Key parameters for optimization include the choice of extraction solvent, the pH of the aqueous phase, the solvent-to-sample volume ratio, and the extraction time.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE, offering higher selectivity and cleaner extracts. It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte from the liquid sample.

Principle: The sample is passed through the SPE sorbent. The analyte adsorbs to the sorbent, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.

Sorbent Selection: For this compound, a reverse-phase sorbent (e.g., C18 or a polymer-based sorbent) would be appropriate, exploiting the non-polar nature of the molecule.

Procedure: A generic SPE method would involve four steps:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) followed by water or an appropriate buffer to activate it.

Loading: The pre-treated sample is passed through the sorbent.

Washing: The sorbent is washed with a weak solvent to remove interferences without eluting the analyte.

Elution: The analyte is eluted from the sorbent using a strong organic solvent.

Table 1: Comparison of Sample Preparation Strategies

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowerHigher
Solvent Consumption HighLow
Automation Potential ModerateHigh
Typical Recovery 70-90%85-105%
Extract Cleanliness ModerateHigh

Method Validation for Research Applications

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For research applications, key validation parameters include specificity, sensitivity, accuracy, and precision. The following sections describe these parameters in the context of a hypothetical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound.

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Assessment: Specificity is typically evaluated by analyzing blank samples of the matrix (e.g., plasma from six different sources) and comparing the chromatograms with those of spiked samples. The absence of significant interfering peaks at the retention time of the analyte and its internal standard indicates specificity.

Sensitivity: The sensitivity of an analytical method is a measure of its ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

LOD: The lowest concentration of the analyte that can be reliably detected above the background noise.

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Table 2: Hypothetical Sensitivity Data for this compound Analysis

ParameterValue
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL

Accuracy: The accuracy of an analytical method describes the closeness of the measured value to the true value for the sample. It is determined by replicate analysis of samples containing known amounts of the analyte.

Assessment: Accuracy is typically expressed as the percent recovery of the known amount of analyte added to the sample. For research applications, the mean recovery should be within 85-115% of the actual value.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Assessment: Precision is evaluated at two levels:

Intra-day precision (Repeatability): The precision obtained when the analysis is carried out by the same analyst on the same day using the same equipment.

Inter-day precision (Intermediate Precision): The precision obtained when the analysis is carried out by different analysts on different days.

Acceptance Criteria: The RSD should typically be ≤15% for all concentrations, except at the LOQ where it should be ≤20%.

Table 3: Hypothetical Accuracy and Precision Data for this compound Quantification in Plasma

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
0.5 (LOQ)0.4896.08.512.3
1.5 (Low QC)1.55103.36.29.8
50 (Mid QC)49.298.44.17.5
400 (High QC)408.0102.03.56.1

Potential Research Applications and Future Perspectives

[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine as a Chemical Probe for Biological Research

There is no available scientific literature to suggest that this compound has been developed or utilized as a chemical probe for biological research. Chemical probes are small molecules used to study biological systems, and the specific properties and interactions of this compound with biological targets have not been reported.

Applications in Asymmetric Synthesis as Chiral Auxiliaries or Ligands

No studies have been found that describe the use of this compound as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. There is no indication that this compound has been employed for such purposes.

Utilization as a Synthetic Building Block for Complex Organic Molecules

While the structure of this compound suggests it could potentially serve as a scaffold or intermediate, there are no published reports of its use as a synthetic building block for the construction of more complex organic molecules.

Integration with High-Throughput Screening Platforms for Mechanistic Studies

There is no evidence to suggest that this compound has been integrated into high-throughput screening (HTS) platforms for mechanistic studies. HTS involves the rapid automated testing of large numbers of compounds to identify active molecules, and this compound does not appear in public HTS databases or related literature.

Advanced Computational Design and Optimization of Novel Chemical Entities

No computational studies, such as molecular modeling, quantitative structure-activity relationship (QSAR) analysis, or other in silico methods, have been published concerning the design and optimization of novel chemical entities based on the this compound scaffold.

Q & A

Q. Key Considerations :

  • Reaction temperature and solvent polarity significantly impact stereochemistry and yield. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for dichlorophenyl incorporation .
  • Catalysts like Pd/C for hydrogenation or Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions improve efficiency .
  • Purity ≥95% can be achieved via column chromatography or recrystallization, as noted in similar dichlorophenyl derivatives .

What analytical methods are critical for confirming the structural identity and purity of this compound?

Basic Research Question
Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl).
    • ¹³C NMR : Distinct signals for cyclopentyl carbons (25–35 ppm) and dichlorophenyl carbons (120–140 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
  • Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 270.1 (C₁₂H₁₄Cl₂N⁺) .

Advanced Tip : Couple LC-MS/MS to detect trace impurities (<5%) and validate synthetic pathways .

How can researchers resolve contradictions in solubility and stability data for this compound under varying environmental conditions?

Advanced Research Question
Contradiction Analysis Framework :

  • Solubility :
    • Conduct systematic solubility tests in solvents (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Note discrepancies due to crystalline vs. amorphous forms .
    • Compare with structurally similar compounds, such as [1-(4-fluorophenyl)cyclopentyl]methanamine (logP difference ≈ 0.5) .
  • Stability :
    • Accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. For example, identifies a metabolite, methanesulfonic acid adduct (C₁₃H₁₈Cl₂O₄S), suggesting susceptibility to hydrolysis .
    • Use Arrhenius modeling to predict shelf-life under storage conditions.

What experimental designs are optimal for evaluating the agricultural or pharmacological activity of this compound?

Advanced Research Question
Biological Activity Testing :

  • In Vitro Assays :
    • Fungicidal activity: Follow OECD 207 guidelines using Botrytis cinerea or Fusarium spp., referencing for dichlorophenyl-based fungicides .
    • Receptor binding: Radioligand displacement assays (e.g., dopamine or serotonin receptors) due to structural similarity to psychoactive amines .
  • In Vivo Studies :
    • Acute toxicity (OECD 423) in rodent models, with LC-MS quantification of metabolites .
    • Soil adsorption studies using HPLC-MS to assess environmental mobility, as in ’s metabolite data .

Q. Data Interpretation :

  • Compare EC₅₀ values with commercial fungicides (e.g., propiconazole) to gauge efficacy .

How can computational modeling predict the environmental fate or metabolic pathways of this compound?

Advanced Research Question
Methodology :

  • Molecular Dynamics (MD) Simulations :
    • Model lipophilicity (logP ≈ 3.2) and soil adsorption coefficients (Koc) using software like GROMACS .
  • Density Functional Theory (DFT) :
    • Predict metabolic sites (e.g., cyclopentyl ring oxidation) via electron density mapping .
  • Pharmacophore Modeling :
    • Align with known CYP450 substrates to identify potential metabolites (e.g., hydroxylated derivatives) .

Q. Validation :

  • Cross-reference predictions with empirical LC-MS/MS data from degradation studies .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question
Process Chemistry Considerations :

  • Catalyst Optimization : Use asymmetric catalysis (e.g., chiral Pd complexes) to control cyclopentyl stereochemistry .
  • Flow Chemistry : Minimize epimerization by reducing reaction time and thermal exposure .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with real-time NMR or IR to monitor intermediates .

Case Study : ’s synthesis of a cyclohexyl derivative achieved 85% enantiomeric excess (ee) using chiral auxiliaries .

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Feasible Synthetic Routes

Reactant of Route 1
[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
Reactant of Route 2
[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.